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Compound of Interest

5-acetyl-1,3-dimethyl-2,4(1H,3H)-
Compound Name:
pyrimidinedione

CAS No.: 36980-95-7

Cat. No.: B430267

L J

This section addresses foundational questions about why pyrimidinedione compounds often
exhibit poor solubility and how to begin diagnosing the issue.

Q1: My pyrimidinedione derivative has extremely low aqueous solubility. What are the primary
physicochemical drivers for this?

Al: The poor solubility of pyrimidinedione compounds typically stems from a combination of
two key factors:

» High Crystal Lattice Energy: The planar structure of the pyrimidine ring, coupled with
hydrogen bond donors (N-H) and acceptors (C=0), promotes strong intermolecular
interactions in the solid state. This forms a highly stable crystal lattice that requires a
significant amount of energy to break apart during dissolution. A strategy to improve solubility
for such compounds is to reduce the crystal packing energy.[2]

e Hydrophobicity (High LogP): Substituents on the pyrimidinedione core, often aromatic or
aliphatic groups designed to enhance target binding, can significantly increase the
molecule's overall lipophilicity. This high hydrophobicity favors partitioning into non-polar
environments over aqueous media.

Understanding which factor is dominant is crucial for selecting an appropriate solubilization
strategy. If the melting point is very high, crystal lattice energy is likely a major contributor. If the
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calculated LogP (cLogP) is high, hydrophobicity is a key issue.

Q2: How do | begin to characterize the solubility of my compound? What's the difference
between kinetic and thermodynamic solubility?

A2: It's essential to distinguish between kinetic and thermodynamic solubility, as they provide
different information for different stages of research.

¢ Kinetic Solubility: This measures the concentration of a compound at the point of
precipitation from a supersaturated solution, typically generated by adding a concentrated
DMSO stock to an aqueous buffer.[3] It's a high-throughput assay ideal for early discovery to
quickly rank compounds. However, it may overestimate the true solubility as it doesn't
represent a state of equilibrium.[3]

o Thermodynamic Solubility: This is the true equilibrium solubility, measured by equilibrating an
excess of the solid compound in a solvent over a prolonged period (e.g., overnight) until the
concentration in the solution phase is constant.[4][5] This "shake-flask" method is the gold
standard and is critical for lead optimization and pre-formulation studies, though it is lower
throughput.[4][6]

For initial screening, kinetic solubility is sufficient. For lead compounds progressing toward in
vivo studies, thermodynamic solubility data is indispensable.[4]

Part 2: Troubleshooting Guide - First-Line
Formulation Strategies

You've confirmed your compound is poorly soluble. These are the most direct and commonly
employed formulation strategies to try first.

Q3: My compound is ionizable. Can | use pH adjustment to improve its solubility for an in vitro
assay?

A3: Absolutely. For pyrimidinedione derivatives with ionizable functional groups (acidic or
basic), pH modification is one of the most powerful and straightforward solubilization
techniques.[7][8]
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e The Principle of Causality: The solubility of a weak acid or base is highly dependent on the
pH of the medium relative to its pKa.[9]

o For a weakly basic pyrimidinedione (e.g., containing an amino group), lowering the pH
below its pKa will protonate the basic center. The resulting salt is charged and typically
much more water-soluble than the neutral form.[10]

o For a weakly acidic pyrimidinedione (e.g., with a phenolic hydroxyl or acidic N-H proton),
raising the pH above its pKa will deprotonate the acidic center, forming an anionic salt with
enhanced aqueous solubility.[9]

Workflow for pH Adjustment:

o Determine the pKa of your compound (experimentally or via software prediction).
o For a weak base, prepare your assay buffer at a pH 1-2 units below the pKa.

o For a weak acid, prepare your assay buffer at a pH 1-2 units above the pKa.

o Always verify that the final pH of the solution after compound addition is in the desired range
and that the compound remains stable at that pH for the duration of the experiment.

Q4: pH adjustment isn't sufficient or my compound is non-ionizable. What is the next logical
step?

A4: The use of co-solvents is the next most common approach. Co-solvents are water-miscible
organic solvents that reduce the overall polarity of the aqueous medium, thereby lowering the
energy required to solvate a lipophilic compound.[11][12]

e Mechanism of Action: Co-solvents work by disrupting the hydrogen-bonding network of
water, which reduces its cohesive energy density.[12][13] This makes the solvent system
more "hospitable" to non-polar solutes.

Commonly Used Co-solvents in Research:
e Dimethyl sulfoxide (DMSOQO)

o Ethanol
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e Propylene glycol (PG)
» Polyethylene glycols (e.g., PEG 300, PEG 400)
e N,N-Dimethylformamide (DMF)

Troubleshooting Tip: While effective, high concentrations of co-solvents can be toxic to cells in
biological assays. Always run a vehicle control with the same co-solvent concentration to
assess its impact on your experimental system. Combining pH adjustment with a co-solvent
can often be a potent synergistic strategy.[7]

Part 3: Troubleshooting Guide - Chemical
Modification Strategies

When formulation approaches are insufficient or undesirable for long-term development,
modifying the molecule itself becomes a key strategy.

Q5: My lead compound is potent but has intractable solubility. How can | modify its structure to
improve solubility without losing activity?

A5: This is a classic medicinal chemistry challenge. The goal is to introduce polar or ionizable
groups that enhance water interaction without disrupting the key pharmacophore responsible
for target binding.

Strategies for Structural Modification:

« Introduce an lonizable Center: The most effective approach is often to add a weakly basic or
acidic functional group. For pyrimidinediones, adding a basic amine (e.g., on an alkyl linker)
is a common and highly successful strategy. This allows for salt formation and pH-dependent
solubility.

e Reduce Planarity and Increase Rotational Freedom: Highly planar molecules tend to pack
efficiently into crystals. Introducing substituents that create steric hindrance or flexible linkers
can disrupt this packing, lower the crystal lattice energy, and improve solubility.[2]

» Attach Polar, Non-ionizable Groups: Adding groups like hydroxyls (-OH), amides (-CONH2),
or short PEG chains can increase polarity and hydrogen bonding capacity with water, though
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this is often less impactful than adding an ionizable group.

The following diagram illustrates the decision-making process for chemical modification.

Start: Poorly Soluble Lead Compound

Characterize Lead:
pKa, LogP, Potency

Is there a site for modification
distal to the pharmacophore?

Yes

Modification Stfategies

Strategy 1: Add lonizable Group
(e.g., basic amine)

Strategy 2: Disrupt Crystal Packing Strategy 3: Add Polar Group No
(add bulky/flexible group) (e.g., -OH, -CONH2) (Re-evaluate scaffold)

Outcome

Y
o Synthesize & Evaluate:
y Solubility, Potency, ADME

Click to download full resolution via product page

Caption: Decision workflow for chemical modification of pyrimidinediones.

Q6: | cannot permanently modify my lead compound. Is a prodrug approach a viable option?
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AG6: Yes, the prodrug approach is an excellent strategy for transiently improving solubility.[14] A
prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical
conversion in vivo to release the active parent compound.[15]

o Causality: A polar, ionizable promoiety (e.g., a phosphate, amino acid, or short PEG chain) is
attached to the parent drug via a linker that is designed to be cleaved by enzymes (like
esterases or phosphatases) in the body.[14][16] This temporarily masks the parent drug's
properties and confers the high solubility of the promoiety.[14][17]

For pyrazolo[3,4-d]pyrimidines, a related scaffold, the prodrug approach has been shown to be
a successful strategy for improving aqueous solubility and enhancing biological efficacy.[14][16]
[17]

Part 4: Troubleshooting Guide - Advanced
Formulation Technologies

When simple methods fail, advanced formulation technologies that alter the physical state of
the compound can provide significant solubility enhancement.

Q7: My compound is a "brick dust” crystalline solid. I've heard about amorphous solid
dispersions (ASDs). How do they work?

A7: Amorphous Solid Dispersions (ASDs) are one of the most powerful modern techniques for
enhancing the solubility of poorly soluble crystalline drugs.[18][19]

e Mechanism of Action: In an ASD, the drug is molecularly dispersed within a hydrophilic
polymer matrix in an amorphous (non-crystalline) state.[18][20] The amorphous form lacks a
crystal lattice, so it does not have to overcome the high lattice energy for dissolution.[20][21]
This allows the drug to dissolve much more rapidly, often achieving a transient
"supersaturated” concentration that significantly boosts absorption.[19][21] The polymer also
serves to stabilize the amorphous drug and prevent it from recrystallizing.[20]

Common Polymers Used for ASDs:
» Polyvinylpyrrolidone (PVP)

o Hydroxypropyl methylcellulose (HPMC)
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e Soluplus®
o Eudragit® polymers

ASDs are typically prepared using techniques like spray-drying or hot-melt extrusion.[19] While
highly effective, developing a stable ASD formulation requires significant expertise in polymer
selection and process optimization.

Q8: What are cyclodextrins and how can they help with my pyrimidinedione compound?

A8: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a
hydrophobic inner cavity.[22] They can act as molecular hosts, encapsulating poorly soluble
"guest" molecules within their non-polar core.[1][23]

o Causality: By forming an "inclusion complex," the cyclodextrin effectively shields the
hydrophobic drug from the aqueous environment. The hydrophilic exterior of the
cyclodextrin-drug complex imparts water solubility to the entire system, significantly
increasing the apparent solubility of the drug.[23][24] This complexation does not require any
covalent modification of the drug molecule.[23]

Commonly Used Cyclodextrins:
e [B-Cyclodextrin (B-CD)

» Hydroxypropyl-B-cyclodextrin (HP-B-CD) - often preferred for its higher solubility and lower
toxicity.

» Sulfobutylether-B-cyclodextrin (SBE-[3-CD)

This technique has been successfully used to improve the aqueous solubility and
pharmacokinetics of pyrazolo[3,4-d]pyrimidine derivatives.[18]

Comparison of Advanced Solubilization Techniques
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Part 5: Experimental Protocols

Protocol 1: Thermodynamic Solubility Measurement (Shake-Flask Method)

This protocol outlines the gold-standard method for determining the equilibrium solubility of a
compound.[4]

e Preparation: Add an excess amount of the solid pyrimidinedione compound (enough so that
solid is visible after equilibration) to a known volume of the desired aqueous buffer (e.g.,
phosphate-buffered saline, pH 7.4) in a glass vial.

o Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g.,
25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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o Sample Collection: After equilibration, allow the suspension to settle. Carefully remove an
aliquot of the supernatant, ensuring no solid particles are transferred.

o Separation: Filter the supernatant through a low-binding 0.45 pum filter (e.g., PVDF) to
remove any remaining undissolved solid.

» Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration
of the dissolved compound using a validated analytical method, typically HPLC-UV.[5]

o Calculation: Calculate the solubility based on the measured concentration and the dilution
factor. The experiment should be performed in triplicate.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

References

International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A
Comprehensive Review of Approaches for Poorly Soluble Drugs.

e ISRN Pharmaceutics. (2012). Drug Solubility: Importance and Enhancement Techniques.
Available from: [Link]

e International Journal of Medical Science and Dental Research. Techniques for Improving
Solubility.

o ResearchGate. (2018). (PDF) Techniques for solubility enhancement of poorly soluble drugs:
An overview. Available from: [Link]

e ACS Medicinal Chemistry Letters. (2018). Water Solubility Enhancement of Pyrazolo[3,4-
d]pyrimidine Derivatives via Miniaturized Polymer—Drug Microarrays. Available from: [Link]

e PubMed. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to
Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Available
from: [Link]

e World Journal of Pharmacy and Pharmaceutical Sciences. (2022). cyclodextrin in novel
formulations and solubility enhancement techniques: a review. Available from: [Link]

© 2026 BenchChem. All rights reserved. 9/15 Tech Support


https://dissolutiontech.com/issues/201702/DT201702_A04.pdf
https://www.hindawi.com/journals/isrn/2012/832742/
https://www.researchgate.net/publication/323539835_Techniques_for_solubility_enhancement_of_poorly_soluble_drugs_An_overview
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5810237/
https://pubmed.ncbi.nlm.nih.gov/28749174/
https://www.researchgate.net/publication/366391986_cyclodextrin_in_novel_formulations_and_solubility_enhancement_techniques_a_review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b430267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Journal of Medicinal Chemistry. (2018). Pyrazolo-Pyrimidinones with Improved Solubility and
Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.
Available from: [Link]

Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN
METHANOL AT 293.15 TO 313.15 K. Available from: [Link]

ResearchGate. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine
Derivatives via Miniaturized Polymer-Drug Microarrays. Available from: [Link]

Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement
Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]

International Journal of Molecular Sciences. (2020). Role of pH in Regulating Cancer
Pyrimidine Synthesis. Available from: [Link]

Google Patents. Process for the preparation of pyrimidine derivatives.

Pharmaceutics. (2020). Co-Amorphous Solid Dispersions for Solubility and Absorption
Improvement of Drugs: Composition, Preparation, Characterization and Formulations for
Oral Delivery. Available from: [Link]

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

ResearchGate. (2016). (PDF) STUDY ON THE INFLUENCE OF COSOLVENT AND
SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. Available from: [Link]

ACS Medicinal Chemistry Letters. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic
Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Available from: [Link]

Pharmaceuticals. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and
Bioavailability for Modern Therapeutics. Available from: [Link]

Oriental Journal of Chemistry. (2019). Synthesizing New Pyrimidinone Derivatives and Their
Respective Biological Structure Assessment. Available from: [Link]

ResearchGate. The solubilities of current purines, pyrimidines and their nucleosides in urea
and sucrose solutions. Available from: [Link]

© 2026 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6181775/
https://revroum.lew.ro/wp-content/uploads/2014/11/Art%2016.pdf
https://www.researchgate.net/publication/322802084_Water_Solubility_Enhancement_of_Pyrazolo34-dpyrimidine_Derivatives_via_Miniaturized_Polymer-Drug_Microarrays
https://www.ijpbr.in/index.php/ijpbr/article/view/287
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072901/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356248/
https://www.evotec.com/en/asset/thermodynamic-solubility-assay-2023-01-20-09-54-19-880
https://www.researchgate.net/publication/305389659_STUDY_ON_THE_INFLUENCE_OF_COSOLVENT_AND_SURFACTANT_ON_SOLUBILIZATION_OF_EFAVIRENZ
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025816/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10572078/
http://www.orientjchem.org/vol35no2/synthesizing-new-pyrimidinone-derivatives-and-their-respective-biological-structure-assessment/
https://www.researchgate.net/publication/288647575_The_solubilities_of_current_purines_pyrimidines_and_their_nucleosides_in_urea_and_sucrose_solutions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b430267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Journal of Medicinal Chemistry. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library
synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model.
Available from: [Link]

Pharmaceutics. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the
Solubility and Pharmacokinetic Profile of Albendazole. Available from: [Link]

Pharmaceutical Technology. (2020). Improving Solubility with Amorphous Solid Dispersions.
Available from: [Link]

SciSpace. (2019). Chemical Modification: A unique solutions to Solubility problem. Available
from: [Link]

International Journal of Pharmaceutics. (2022). Molecular Dynamics Simulation of Drug
Solubilization Behavior in Surfactant and Cosolvent Injections. Available from: [Link]

Lund University Publications. Methods for measurement of solubility and dissolution rate of
sparingly soluble drugs. Available from: [Link]

ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear
model. Available from: [Link]

Pharmaceutics. (2021). Preparation and Characterization of Amorphous Solid Dispersions
for the Solubilization of Fenretinide. Available from: [Link]

Pearson+. Why is protonated pyrimidine (pKa = 1.0) more acidic than protona.... Available
from: [Link]

Molecules. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine
Derivatives as a Novel Series of Selective PI3Kd Inhibitors: Part I—Indole Derivatives.
Available from: [Link]

Journal of Pharmaceutical Investigation. (2019). Solubility enhancement and application of
cyclodextrins in local drug delivery. Available from: [Link]

Journal of Drug Delivery and Therapeutics. (2019). Chemical Modification: A unique solutions
to Solubility problem. Available from: [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b00611
https://www.mdpi.com/1999-4923/15/11/2561
https://www.pharmtech.com/view/improving-solubility-with-amorphous-solid-dispersions
https://typeset.io/papers/chemical-modification-a-unique-solutions-to-solubility-288d0x69ls
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9631165/
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=1565930&fileOId=1566448
https://www.researchgate.net/publication/19376643_Solubilization_by_cosolvents_Establishing_useful_constants_for_the_log-linear_model
https://www.mdpi.com/1999-4923/13/11/1815
https://www.pearson.com/en-us/higher-education/insights-and-events/prep-for-class/why-is-protonated-pyrimidine-pka-1-0-more-acidic-than-protonated-pyridine-pka-5-2.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434444/
https://link.springer.com/article/10.1007/s40005-019-00431-z
https://jddtonline.info/index.php/jddt/article/view/2432
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b430267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

International Journal of Pharmaceutics. (2024). Thermodynamic solubility measurement
without chemical analysis. Available from: [Link]

SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and
bioavailability. Available from: [Link]

Absorption Systems. Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry
& Drug Properties. Available from: [Link]

Pharmaceutics. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability.
Available from: [Link]

International Journal of Molecular Sciences. (2024). The Application of Green Solvents in the
Synthesis of S-Heterocyclic Compounds—A Review. Available from: [Link]

Lecturio. (2019). pKa and Drug Solubility: Absorption and Distribution — Pharmacokinetics
(PK). Available from: [Link]

Molecules. (2025). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives.
Available from: [Link]

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active
Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available
from: [Link]

Course Hero. pH = pKa + log. Available from: [Link]

ORBi. COMPARISON OF DIFFERENT METHODS FOR SHAPING AMORPHOUS SOLID
DISPERSIONS. Available from: [Link]

Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in
Solubilization of Poorly Soluble. Available from: [Link]

PubMed. Prodrugs of purine and pyrimidine analogues for the intestinal di/tri-peptide
transporter PepT1: affinity for hPepT1 in Caco-2 cells, drug release in aqueous media and in
vitro metabolism. Available from: [Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/38346601/
https://typeset.io/papers/cyclodextrins-and-their-application-in-enhancing-the-10d6551b8c1c4f529849204000109916
https://www.absorption.com/webinar/amorphous-solid-dispersion-speciation-impact-of-polymer-chemistry-drug-properties/
https://www.mdpi.com/1999-4923/15/10/2402
https://www.mdpi.com/1422-0067/25/17/9474
https://www.youtube.com/watch?v=Jm-LaS3E6xs
https://www.mdpi.com/1420-3049/30/2/430
https://www.dissolutiontech.com/DT2401/DT2401_A02.pdf
https://www.coursehero.com/file/p4j21k2/pH-pKa-log-A-HA-where-A-is-the-molar-concentration-of-the-salt-dissociated/
https://orbi.uliege.be/bitstream/2268/307409/1/CERM_2023_Abstract_book_final.pdf#page=102
https://www.jocpr.com/articles/the-role-of-surfactants-in-solubilization-of-poorly-soluble-drugs-a-comprehensive-review-12435.html
https://pubmed.ncbi.nlm.nih.gov/11029107/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b430267?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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